molecular formula C10H14ClNO B3146805 (5-Chloro-2-propoxybenzyl)amine CAS No. 608524-02-3

(5-Chloro-2-propoxybenzyl)amine

Cat. No.: B3146805
CAS No.: 608524-02-3
M. Wt: 199.68 g/mol
InChI Key: ZYZSTQRIWNVQAN-UHFFFAOYSA-N
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Description

(5-Chloro-2-propoxybenzyl)amine is a substituted benzylamine derivative with the molecular formula C₈H₁₄ClNO₂ (free base, CAS: 608524-02-3) or C₁₀H₁₅Cl₂NO (hydrochloride salt, CAS: 1135288-57-1) . Its IUPAC name is (5-chloro-2-propoxyphenyl)methanamine, featuring a chlorine atom at the 5-position and a propoxy group at the 2-position of the benzene ring. This compound is synthesized via aziridine ring-opening reactions, as exemplified by the reaction of 1-[(4-chlorophenyl)methyl]-2-(phenoxymethyl)aziridine with benzyl bromide in acetonitrile under reflux . The hydrochloride salt form is noted as a discontinued product in commercial catalogs, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

(5-chloro-2-propoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZSTQRIWNVQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-propoxybenzyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (5-Chloro-2-propoxybenzyl)amine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-propoxybenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

(5-Chloro-2-propoxybenzyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-propoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structurally related compounds share the benzylamine core but differ in substituents, heterocyclic systems, or functional groups. Below is a systematic comparison:

Substituted Benzylamines

Halogen and Alkoxy Substituent Variations
Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications References
(5-Chloro-2-propoxybenzyl)amine C₈H₁₄ClNO₂ 5-Cl, 2-propoxy 199.68 High lipophilicity; potential CNS activity inferred from analogs
N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine C₁₂H₁₉BrNO 5-Br, 2-methoxy, branched alkyl 285.19 Bromine increases molecular weight; methoxy enhances solubility vs. propoxy
N-(5-chloro-2-ethoxybenzyl)-N-(1-ethyl-1H-tetraazol-5-yl)amine C₁₃H₁₆ClN₅O 5-Cl, 2-ethoxy, tetrazole 297.75 Tetrazole introduces hydrogen bonding; ethoxy reduces steric bulk vs. propoxy

Key Observations :

  • Propoxy vs.
  • Halogen Effects : Bromine substitution (as in ) increases molecular weight and polarizability, which may alter receptor binding kinetics compared to chlorine .
Heterocyclic Benzylamine Derivatives
Compound Name Molecular Formula Structural Features Molecular Weight Applications/Notes References
(5-Chlorothiophen-2-ylmethyl)-methyl-amine C₆H₇ClNS Thiophene ring, methylamine 160.64 Thiophene enhances π-stacking; used in agrochemical research
5-Chloro-6-nitro-1,3-benzoxazol-2-amine C₇H₄ClN₃O₃ Benzoxazole, nitro 229.58 Nitro group confers electron-withdrawing effects; explored in antimicrobial agents
5-Chlorobenzo[d]oxazol-2-amine hydrochloride C₇H₆ClN₂O·HCl Benzoxazole, Cl 200.04 Oxazole ring increases metabolic stability; hydrochloride improves crystallinity

Key Observations :

  • Thiophene vs.
  • Benzoxazole Systems : Benzoxazole derivatives () are more rigid and metabolically stable than benzylamines, making them candidates for drug discovery .

Functional Group Modifications

Boronate and Tetrazole Derivatives
Compound Name Molecular Formula Functional Groups Molecular Weight Applications References
N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxoborolan-2-yl)benzyl)propan-2-amine C₁₆H₂₅BClNO₂ Boronate ester, isopropylamine 325.64 Boronate enables Suzuki coupling; used in cross-coupling reactions
(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine C₁₇H₁₇ClFN₃O Piperazine, fluorobenzoyl 333.80 Piperazine enhances solubility; fluorobenzoyl adds electrophilic sites

Key Observations :

  • Boronate Esters : The boronate-containing compound () is valuable in synthetic chemistry for cross-coupling reactions, a feature absent in the target compound .
  • Piperazine Moieties : Piperazine derivatives () improve water solubility and are common in pharmaceuticals for modulating pharmacokinetics .

Biological Activity

(5-Chloro-2-propoxybenzyl)amine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and molecular interaction properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

(5-Chloro-2-propoxybenzyl)amine features a chloro-substituted benzyl group linked to a propoxy moiety. The presence of chlorine in the aromatic ring enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Chloro-2-propoxybenzyl)amine. It has been tested against various bacterial strains, showing significant efficacy.

In Vitro Antibacterial Testing

A study conducted on synthesized derivatives indicated that (5-Chloro-2-propoxybenzyl)amine exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through disc diffusion tests.

CompoundMIC (mg/mL)Target Bacteria
50.352 ± 0.01Staphylococcus aureus
41.172 ± 0.03Escherichia coli
61.406 ± 0.02Bacillus subtilis

The compound demonstrated superior antibacterial activity compared to standard antibiotics like azithromycin, particularly against Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

In addition to its antimicrobial effects, (5-Chloro-2-propoxybenzyl)amine has shown promise in anticancer research. The compound was evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Ehrlich's Ascites Carcinoma

A study assessed the IC50 value of (5-Chloro-2-propoxybenzyl)amine against Ehrlich’s ascites carcinoma (EAC) cells, revealing an IC50 of 2961.06 µg/mL. This indicates moderate cytotoxicity, suggesting potential as an anticancer agent.

The biological activity of (5-Chloro-2-propoxybenzyl)amine is attributed to its interaction with specific molecular targets within cells. The chloro group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to antimicrobial or anticancer effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (5-Chloro-2-propoxybenzyl)amine to various biological targets, including enzymes involved in cancer progression and bacterial metabolism. These studies suggest that the compound may act as an inhibitor for key enzymes, further supporting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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